molecular formula C17H15N5OS B2893000 2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2191403-88-8

2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2893000
CAS No.: 2191403-88-8
M. Wt: 337.4
InChI Key: MMSHAABOJBFYJO-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound featuring an indole ring system, a thiophene ring, and a triazole group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound has shown promise as a potential therapeutic agent. Its interaction with various biological targets can lead to the development of new drugs for treating diseases such as cancer and infections.

Medicine

The compound's biological activity makes it a candidate for drug development. Its ability to modulate biological pathways can be harnessed to create new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and thiophene derivatives. One common approach is to first synthesize 1H-indole and 2-thiophenyl-1H-1,2,3-triazole separately, followed by their coupling through acetylation.

Industrial Production Methods

In an industrial setting, the synthesis process is optimized for large-scale production. This involves using high-purity starting materials, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole and thiophene rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed on the triazole group to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Indole-3-carboxaldehyde and thiophene-2-carboxaldehyde.

  • Reduction: : 1H-indol-1-yl-ethanol and 2-thiophenyl-1H-1,2,3-triazole-4-yl-methylamine.

  • Substitution: : Various substituted indoles and triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)ethanol

  • 2-(1H-indol-1-yl)ethanamine

  • 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide stands out due to its unique combination of indole, thiophene, and triazole groups. This combination provides a distinct set of chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

2-indol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-16(12-21-8-7-13-4-1-2-5-15(13)21)18-10-14-11-22(20-19-14)17-6-3-9-24-17/h1-9,11H,10,12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSHAABOJBFYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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